4-(1-methoxycyclobutyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxycyclobutyl)benzoic acid is an organic compound characterized by a benzoic acid moiety attached to a methoxycyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methoxycyclobutyl)benzoic acid typically involves the following steps:
Methoxylation: The cyclobutyl group is then methoxylated using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(1-hydroxycyclobutyl)benzoic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(1-Hydroxycyclobutyl)benzoic acid.
Reduction: 4-(1-Methoxycyclobutyl)benzyl alcohol.
Substitution: 4-(1-Aminocyclobutyl)benzoic acid.
Scientific Research Applications
4-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
4-(1-Methylcyclobutyl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-(1-Hydroxycyclobutyl)benzoic acid: Hydroxyl group instead of a methoxy group.
4-(1-Methoxycyclopropyl)benzoic acid: Cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 4-(1-Methoxycyclobutyl)benzoic acid is unique due to the presence of a methoxy group on a cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1890013-37-2 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.